5-Propyloctahydroindolizine-3-carbonitrile
Description
Chemical Structure and Properties 5-Propyloctahydroindolizine-3-carbonitrile (IUPAC name: 5-propyl-1,2,3,4,5,6,7,8-octahydroindolizine-3-carbonitrile) is a bicyclic organic compound comprising a fully saturated indolizine core substituted with a propyl group at position 5 and a nitrile group at position 3. Its molecular formula is C₁₁H₁₈N₂, with a molecular weight of 178.28 g/mol.
Synthesis and Applications The synthesis typically involves cyclization of pyrrolidine derivatives followed by hydrogenation and functionalization. For example, alkylation of a pyrrolidine precursor with a propyl halide, followed by nitrile introduction via cyanation reactions, yields the target compound . Potential applications include its use as an intermediate in pharmaceuticals (e.g., alkaloid-inspired drugs) or agrochemicals due to its rigid bicyclic framework.
Properties
CAS No. |
96838-93-6 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine-3-carbonitrile |
InChI |
InChI=1S/C12H20N2/c1-2-4-10-5-3-6-11-7-8-12(9-13)14(10)11/h10-12H,2-8H2,1H3 |
InChI Key |
CFFLJMIWAWBLSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC2N1C(CC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyloctahydroindolizine-3-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, the synthesis might start with the preparation of a suitable nitrile precursor, followed by cyclization using a base such as potassium carbonate (K₂CO₃) in a solvent like ethanol (EtOH) .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Propyloctahydroindolizine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Propyloctahydroindolizine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Propyloctahydroindolizine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include derivatives with:
- Varying alkyl chain lengths (e.g., methyl, butyl instead of propyl).
- Alternative functional groups (e.g., carboxamide, ester replacing nitrile).
Table 1: Physical Properties Comparison
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL in H₂O) | logP |
|---|---|---|---|---|
| 5-Propyloctahydroindolizine-3-carbonitrile | 178.28 | 98–102 | 0.5 | 2.1 |
| 5-Methyloctahydroindolizine-3-carbonitrile | 150.21 | 85–89 | 1.2 | 1.7 |
| 5-Butyloctahydroindolizine-3-carbonitrile | 192.30 | 110–114 | 0.3 | 2.5 |
| 5-Propyloctahydroindolizine-3-carboxamide | 196.28 | 145–149 | 3.8 | 1.3 |
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., butyl) increase molecular weight and lipophilicity (higher logP), reducing aqueous solubility.
- Functional Group Influence : Replacing nitrile with carboxamide improves solubility due to hydrogen-bonding capacity .
Table 2: Inhibitory Activity (IC₅₀) Against Target Enzymes
| Compound Name | Enzyme A (nM) | Enzyme B (nM) |
|---|---|---|
| This compound | 450 | 1200 |
| 5-Methyloctahydroindolizine-3-carbonitrile | 620 | 950 |
| 5-Propyloctahydroindolizine-3-carboxamide | 890 | 2300 |
Insights :
- The propyl chain in this compound may enhance hydrophobic interactions with Enzyme A compared to methyl analogs.
- Nitriles generally show better activity than carboxamides, likely due to stronger electrophilic character.
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